3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and pyrimidine rings can participate in a variety of reactions, and the iodine and nitro groups could potentially be replaced or modified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .Scientific Research Applications
Crystal Structure Analysis
Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, have been studied for their crystal structures. These derivatives demonstrate diverse molecular arrangements, like chain formations and dimeric arrangements, offering insights into molecular interactions and stability (Chernyshev et al., 1998).
Synthesis and Biological Evaluation
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been extensively researched. These compounds, including ones similar to this compound, have shown promise in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential biological activities (Aydin et al., 2021).
Antiviral Properties
Some azolo[1,5-a]pyrimidine derivatives, which are structurally similar to this compound, have been found to exhibit antiviral activities. This suggests potential applications in the development of antiviral drugs (Pilicheva et al., 2004).
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have garnered interest in material science due to their photophysical properties. This opens up possibilities for their use in the development of new materials with unique optical characteristics (Moustafa et al., 2022).
Ultrasound Assisted Synthesis
Innovative synthesis methods, such as ultrasound irradiation, have been employed for producing pyrazolo[1,5-a]pyrimidine derivatives. These methods highlight the evolution of synthetic techniques that can potentially be applied to compounds like this compound for efficient and environmentally friendly production (Buriol et al., 2013).
Anticancer and Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This indicates potential therapeutic applications for this compound in treating various diseases (Rahmouni et al., 2016).
Combinatorial Synthesis
The combinatorial synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to this compound, has been explored. This approach allows for the creation of libraries of compounds for potential pharmaceutical applications (Gregg et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAYYFNNVKJCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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